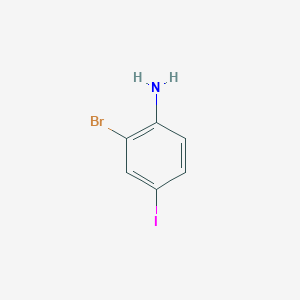

2-Bromo-4-iodoaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWOYRKNRZSNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573027 | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29632-73-3 | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 4 Iodoaniline and Its Derivatives

Established Synthetic Routes and Reaction Conditions

Traditional methods for the synthesis of 2-bromo-4-iodoaniline often rely on classical electrophilic aromatic substitution and diazotization reactions. These routes, while generally effective, may sometimes be limited by issues of regioselectivity and the generation of byproducts. derpharmachemica.com

Direct Halogenation Strategies

Direct halogenation of anilines is a common approach to introduce halogen substituents onto the aromatic ring. The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions.

One straightforward method for preparing this compound involves the direct bromination of 4-iodoaniline (B139537). The reaction can be carried out by treating 4-iodoaniline with bromine water in a suitable solvent like ether. The high reactivity of the aniline (B41778) derivative facilitates the introduction of the bromine atom at the position ortho to the amino group.

Alternatively, the iodination of 4-bromoaniline (B143363) can be performed. A study demonstrated the use of iodine and sodium perborate (B1237305) in the presence of ammonium (B1175870) molybdate (B1676688) and potassium bromide in acetic acid to achieve the synthesis of 4-bromo-2-iodoaniline (B187669) with a high yield of 92%. chemicalbook.com Another approach involves the use of iodine with an oxidizing agent.

It is important to note that direct halogenations can sometimes lead to the formation of polyhalogenated products, and controlling the stoichiometry and reaction conditions is crucial for achieving the desired mono-bromination at the ortho position. derpharmachemica.com

| Starting Material | Reagents | Product | Yield | Reference |

| 4-Iodoaniline | Bromine water, Ether | This compound | - | |

| 4-Bromoaniline | I₂, Sodium perborate, Ammonium molybdate, KBr, Acetic acid | 4-Bromo-2-iodoaniline | 92% | chemicalbook.com |

| 2-Bromoaniline (B46623) | I₂, KOH, Water/Ethanol | This compound | 76% | tandfonline.com |

Diazotization and Halogenation Sequences

Diazotization of aromatic amines, followed by a Sandmeyer or related reaction, provides a versatile and regioselective method for introducing a variety of substituents, including halogens. This strategy is particularly useful when direct halogenation is not feasible or leads to undesired isomers.

For the synthesis of this compound derivatives, a common route involves the diazotization of a substituted aniline followed by reaction with an iodide source. For instance, 2-bromo-4-chloro-6-iodoaniline (B3038055) can be synthesized from 2-bromo-4-chloroaniline (B1265534) by treatment with sodium nitrite (B80452) and hydrochloric acid to form the diazonium salt, which is then reacted with potassium iodide. smolecule.com Similarly, 2-bromo-6-iodoaniline (B79515) can be prepared from the diazotization of 2,6-dibromoaniline, followed by treatment with potassium iodide. smolecule.com

A patent describes the synthesis of 2-bromo-4-iodotoluene from 2-methyl-4-iodoaniline through a diazotization and subsequent bromination reaction. google.com The process involves treating 2-methyl-4-iodoaniline with sulfuric acid and a nitrous acid solution to form the diazonium salt, which is then reacted with cuprous bromide and hydrobromic acid. google.com Another patent details a similar diazotization of 2-nitro-4-iodoaniline followed by a bromine reaction using cuprous bromide as a catalyst to produce an intermediate for 2-bromo-5-iodophenol. google.com

An improved process for the synthesis of 2-iodoaniline (B362364) involves the reverse addition of the diazonium salt solution to the potassium iodide solution, which significantly reduces foaming and improves the yield of o-iodonitrobenzene, a precursor to 2-iodoaniline. guidechem.com While the Sandmeyer reaction is a powerful tool, yields can sometimes be diminished by the presence of additional substituents on the aromatic ring. derpharmachemica.com

| Starting Material | Reaction Sequence | Key Reagents | Product | Reference |

| 2-Bromo-4-chloroaniline | Diazotization, Iodination | Sodium nitrite, HCl, Potassium iodide | 2-Bromo-4-chloro-6-iodoaniline | smolecule.com |

| 2,6-Dibromoaniline | Diazotization, Iodination | - , Potassium iodide | 2-Bromo-6-iodoaniline | smolecule.com |

| 2-Methyl-4-iodoaniline | Diazotization, Bromination | Sulfuric acid, Nitrous acid solution, Cuprous bromide, HBr | 2-Bromo-4-iodotoluene | google.com |

Decarboxylative Iodination Approaches

Decarboxylative halogenation has emerged as a valuable method for the synthesis of aryl halides from readily available carboxylic acids. This approach offers an alternative to traditional methods and can provide access to specific isomers that are difficult to obtain through other routes.

A practical, transition-metal-free method for the synthesis of 2-iodoanilines involves the decarboxylative iodination of anthranilic acids. rsc.org This reaction is carried out by heating the corresponding 2-aminobenzoic acid with iodine (I₂) and potassium iodide (KI) in a solvent like acetonitrile (B52724) under an oxygen atmosphere at elevated temperatures. rsc.org For example, the synthesis of 5-bromo-2-iodoaniline (B1340423) was achieved in 77% yield from 2-amino-4-bromobenzoic acid. rsc.org This method is scalable and demonstrates good functional group tolerance. rsc.org The reaction is believed to proceed through a radical pathway. rsc.org

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Amino-4-bromobenzoic acid | I₂, KI, O₂, CH₃CN | 5-Bromo-2-iodoaniline | 77% | rsc.org |

| 2-Amino-4-bromobenzoic acid | I₂, KI, O₂, CH₃CN | 2-Iodo-4-bromoaniline | ~70% |

Advanced Synthetic Innovations and Catalytic Systems

Recent advancements in organic synthesis have focused on developing more efficient, sustainable, and environmentally friendly methods. These innovations often involve the use of novel catalytic systems or the avoidance of harsh reagents and conditions.

Transition-Metal-Free Synthesis

The development of transition-metal-free reactions is a significant area of research, aiming to reduce costs and the potential for metal contamination in the final products.

As mentioned in the previous section, the decarboxylative iodination of anthranilic acids is a notable example of a transition-metal-free synthesis of 2-iodoanilines. rsc.orgrsc.org This method utilizes inexpensive and readily available reagents under metal-free conditions. rsc.org

Another example of a transition-metal-free approach is the iodination of anilines using a water extract of pomegranate ash (WEPA) and iodine. tandfonline.com This system, which contains potassium hydroxide (B78521) and potassium chloride, was used to synthesize this compound from 2-bromoaniline in 76% yield in just 10 minutes. tandfonline.com

Furthermore, N-oxide-mediated halogenation presents a transition-metal-free alternative for the synthesis of halogenated anilines, which can simplify purification processes. smolecule.com

Sustainable and Green Chemistry Approaches

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including halogenated anilines. These approaches aim to minimize waste, use less hazardous substances, and improve energy efficiency.

The use of water as a solvent is a key aspect of green chemistry. A straightforward method for synthesizing benzimidazole (B57391) derivatives, which can be related to aniline chemistry, involves an intramolecular C-N cross-coupling reaction in water without the need for any additional reagent or catalyst. mdpi.com The synthesis of 2-aminothiophene derivatives has also been reported in water using a functionalized polyacrylonitrile (B21495) fiber as a catalyst. mdpi.com

The use of polyethylene (B3416737) glycol (PEG-400) as a green reaction medium for the iodination of aromatic compounds, including amines, has been reported. researchgate.net This method, using iodine and iodic acid, offers advantages such as simple reaction procedures and easy isolation of products. researchgate.net

Microwave-assisted synthesis is another green chemistry tool that can accelerate reactions and improve yields. A modified Ullmann-Goldberg reaction for the synthesis of arylamines was successfully carried out in 2-MeTHF, a bio-based solvent, under microwave irradiation. nih.gov

| Reaction Type | Key Features | Reagents/Conditions | Substrate/Product Example | Reference |

| Iodination | Transition-metal-free, rapid | Water extract of pomegranate ash (WEPA), I₂ | 2-Bromoaniline to this compound | tandfonline.com |

| Iodination | Green solvent | I₂, HIO₃, PEG-400 | Iodination of aromatic amines | researchgate.net |

| C-N Coupling | Catalyst-free, water solvent | K₂CO₃, Water | N-(2-iodoaryl)benzamidine to benzimidazole | mdpi.com |

| Ullmann-Goldberg | Green solvent, microwave | CuI, DMEDA, 2-MeTHF, MW | δ-Valerolactam and 3-fluoro-4-iodoaniline | nih.gov |

Chemo- and Regioselective Synthesis of Isomers (e.g., 4-Bromo-2-iodoaniline)

The synthesis of specific isomers of dihaloanilines, such as 4-bromo-2-iodoaniline, requires careful control of reaction conditions to ensure the correct placement of the halogen substituents. The amino group in aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgallen.in Direct halogenation of aniline often leads to polysubstituted products. For instance, reacting aniline with bromine water results in a white precipitate of 2,4,6-tribromoaniline. libretexts.orgwikipedia.org

To achieve monosubstitution or a specific pattern of disubstitution, the reactivity of the amino group is often modulated by converting it into an amide, a strategy known as protection. libretexts.org For the synthesis of 4-bromo-2-iodoaniline, a common starting material is 4-bromoaniline. The synthesis can proceed via the following steps:

Acetylation : The amino group of 4-bromoaniline is protected by reacting it with acetyl chloride or acetic anhydride (B1165640) to form N-(4-bromophenyl)acetamide (4-bromoacetanilide). libretexts.org The acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent polysubstitution. libretexts.org

Iodination : The intermediate, 4-bromoacetanilide, is then subjected to iodination. Since the para position is already occupied by bromine, the iodine is directed to the ortho position relative to the acetamido group.

Hydrolysis : The final step is the removal of the acetyl protecting group by hydrolysis, typically under basic conditions, to yield the target molecule, 4-bromo-2-iodoaniline. libretexts.org

An alternative method for synthesizing 4-bromo-2-iodoaniline involves the direct reaction of 2-iodoaniline with reagents like sodium perborate and potassium bromide in acetic acid, with ammonium molybdate as a catalyst. This reaction has been reported to produce 4-bromo-2-iodoaniline in high yield. chemicalbook.com

The regioselectivity of these reactions is governed by both electronic and steric factors. The directing groups on the aromatic ring play a crucial role in determining the position of the incoming substituent. allen.in

| Starting Material | Reagents | Product | Key Features |

| 4-Bromoaniline | 1. Acetic anhydride 2. Iodinating agent 3. Base (for hydrolysis) | 4-Bromo-2-iodoaniline | Protection-iodination-deprotection sequence. libretexts.org |

| 2-Iodoaniline | Sodium perborate, Potassium bromide, Ammonium molybdate, Acetic acid | 4-Bromo-2-iodoaniline | Direct regioselective bromination. chemicalbook.com |

Synthetic Modifications and Functionalization Strategies

The this compound molecule is a versatile platform for further chemical modifications, owing to the presence of three distinct reactive sites: the amino group, the bromo substituent, and the iodo substituent.

The introduction of a third halogen atom onto the this compound ring is directed by the existing substituents. The amino group is a powerful ortho, para-director. With the para-position (C4) and one ortho-position (C2) already substituted, the remaining open ortho-position (C6) is the most probable site for electrophilic aromatic substitution.

The synthesis of 2-bromo-4-chloro-6-iodoaniline can be achieved through the chlorination of this compound. A common method for such transformations is a diazotization reaction. For example, starting from 2-bromo-4-chloroaniline, a diazonium salt can be prepared using sodium nitrite and hydrochloric acid. Subsequent reaction with potassium iodide introduces the iodine atom. chemicalbook.com While this specific example starts from a different isomer, the principle of introducing halogens via diazotization and Sandmeyer-type reactions is a well-established synthetic strategy. wikipedia.org Another approach involves the reductive deamination of a tri-substituted aniline, such as 4-bromo-2-chloro-6-iodoaniline, to produce 1-bromo-3-chloro-5-iodobenzene. acs.org

The amino group of this compound is nucleophilic and can undergo a variety of chemical transformations. These modifications are often used to alter the electronic properties of the molecule or to introduce new functional groups for further reactions.

Acylation : The amino group readily reacts with acyl chlorides or anhydrides to form amides. wikipedia.org This reaction is often used to protect the amino group during other synthetic steps. libretexts.org

Diazotization : The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid. wikipedia.org This diazonium group is an excellent leaving group and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer reactions, allowing for the introduction of groups such as –OH, –CN, and various halogens. wikipedia.org

Formation of Sulfonamides : Reaction with sulfonyl chlorides yields sulfonamides. libretexts.org

The reactivity of the amino group is influenced by the electronic effects of the halogen substituents on the ring. rsc.orgchemistrysteps.com

The carbon-halogen bonds on the aromatic ring of this compound are key sites for modification, particularly through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C–I and C–Br bonds allows for selective functionalization. Generally, the C–I bond is more reactive than the C–Br bond in palladium-catalyzed reactions.

This chemoselectivity allows for sequential cross-coupling reactions. For instance, a Sonogashira-Hagihara coupling can be performed selectively at the iodine-substituted position of this compound. rsc.org This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex. rsc.org Following the initial coupling at the C–I bond, a second coupling reaction could then be carried out at the less reactive C–Br position under different conditions.

Common cross-coupling reactions applicable to this compound include:

Suzuki Coupling : Reaction with an organoboron compound. ambeed.com

Heck Coupling : Reaction with an alkene.

Sonogashira Coupling : Reaction with a terminal alkyne. rsc.org

Buchwald-Hartwig Amination : Reaction to form a new C–N bond.

These reactions provide powerful tools for the synthesis of complex molecules from the this compound scaffold. nih.govacs.org

| Reaction Type | Reactive Site | Reagent | Product Type |

| Sonogashira Coupling | C-I bond | Terminal alkyne, Pd catalyst | Alkynyl-substituted bromoaniline rsc.org |

| Suzuki Coupling | C-I or C-Br bond | Boronic acid, Pd catalyst | Aryl- or vinyl-substituted aniline |

| Heck Coupling | C-I or C-Br bond | Alkene, Pd catalyst | Alkenyl-substituted aniline |

| Acylation | Amino group | Acyl chloride/anhydride | N-acylated derivative wikipedia.org |

| Diazotization | Amino group | Nitrous acid | Diazonium salt for further substitution wikipedia.org |

Mechanistic Investigations of Reactions Involving 2 Bromo 4 Iodoaniline

Reaction Pathway Elucidation

The specific arrangement of the amino, bromo, and iodo groups on the aniline (B41778) ring allows for several distinct reaction pathways, including electrophilic, nucleophilic, and radical mechanisms.

Electrophilic aromatic substitution (EAS) in aniline derivatives is strongly influenced by the powerful activating and ortho-, para-directing effects of the amino (-NH₂) group. makingmolecules.com In 2-Bromo-4-iodoaniline, the para position relative to the amino group is occupied by iodine. The remaining open positions for electrophilic attack are C3, C5, and C6.

The mechanism for EAS reactions, such as halogenation or nitration, proceeds in two primary steps:

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step forms a positively charged carbocation intermediate known as a benzenonium ion or sigma complex, temporarily breaking the ring's aromaticity. libretexts.orglibretexts.org The stability of this intermediate is enhanced by resonance, particularly by the electron-donating amino group.

Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic ring and yielding the substituted product. libretexts.orglibretexts.org

For this compound, the amino group directs incoming electrophiles to the ortho (C6) and other meta (C3, C5) positions relative to itself. The C6 position is electronically favored due to the strong ortho-directing effect of the amine. However, the steric bulk of the adjacent bromine atom at C2 may hinder attack at this site. The C5 position is meta to the amino group but is also subject to steric influence from the adjacent iodine. Therefore, the regioselectivity of EAS reactions is a delicate balance between the powerful electronic directing effect of the amine and the steric hindrance imposed by the two halogen substituents.

Nucleophilic aromatic substitution (SNAr) on haloanilines is less common than EAS but can occur, particularly at the positions bearing halogen atoms. In these reactions, a nucleophile attacks a carbon atom of the aromatic ring, leading to the displacement of a leaving group. For this compound, both bromine and iodine can potentially act as leaving groups.

The reactivity in nucleophilic substitution is largely dictated by the strength of the carbon-halogen bond. The bond dissociation energies show that the C-I bond is significantly weaker than the C-Br bond, making the iodide the better leaving group. libretexts.org

Table 1: Carbon-Halogen Bond Dissociation Energies

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C-I | 228 |

| C-Br | 290 |

| C-Cl | 346 |

| C-F | 467 |

This table illustrates the relative strengths of carbon-halogen bonds, indicating that the C-I bond is the weakest and most easily broken in nucleophilic substitution reactions. libretexts.org

The SN2 reaction mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon simultaneously as the leaving group departs. libretexts.org This process involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. libretexts.orglibretexts.org Studies on related bromo(iodo)arenes confirm that reactions can be highly selective for the iodide position. nih.gov For example, reacting 3-bromo-4-iodoaniline (B1342403) with sodium methoxide (B1231860) results in the selective substitution of the iodine atom. A similar outcome would be expected for the 2-bromo-4-iodo isomer.

Radical reactions involving haloanilines often proceed via a single-electron transfer (SET) mechanism to generate an aryl radical. conicet.gov.aracs.org In the case of this compound, the weaker carbon-iodine bond makes it the more probable site for initial bond cleavage. tandfonline.com

The general pathway can be described as:

Electron Transfer: An electron is transferred to the this compound molecule, often from a photo-excited donor or a chemical reductant, to form a radical anion. conicet.gov.ar

Dissociation: The radical anion undergoes rapid dissociation, cleaving the weakest carbon-halogen bond. Given the bond energies, this results in the homolytic cleavage of the C-I bond to form a bromide anion and an o-bromo-aminophenyl radical. conicet.gov.artandfonline.com

Subsequent Reactions: The generated aryl radical is highly reactive and can participate in various subsequent reactions, such as hydrogen atom abstraction from the solvent to yield a de-iodinated product (2-bromoaniline), or coupling with a nucleophile. conicet.gov.ar

Mechanistic studies on related o-iodoanilides have shown that these intermediate aryl radicals can undergo several competitive pathways, including intermolecular coupling and intramolecular hydrogen transfer, depending on the reaction conditions and substrate structure. conicet.gov.ar For instance, single-electron transfer has been utilized to mediate indole (B1671886) formation from 2-iodoaniline (B362364) derivatives. organic-chemistry.org

Role of Halogen Substituents in Reactivity and Selectivity

The bromine and iodine atoms are not mere spectators; they actively modulate the molecule's reactivity and determine the selectivity of its transformations through a combination of electronic and steric effects.

The differing properties of bromine and iodine significantly influence reaction outcomes. The C-I bond is longer and weaker than the C-Br bond, and iodine is more polarizable. This has several consequences:

Nucleophilic Substitution: As established, the iodine at the C4 position is the preferred site for nucleophilic attack due to the lower C-I bond dissociation energy compared to the C-Br bond. libretexts.org

Metal-Catalyzed Couplings: In cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the greater reactivity of the C-I bond compared to the C-Br bond allows for selective functionalization. Oxidative addition to a metal catalyst (like palladium or nickel) occurs preferentially at the C-I bond. This chemoselectivity has been demonstrated in dual catalytic systems for cross-electrophile coupling reactions of other bromo(iodo)arenes, which show high selectivity for reaction at the iodide position. nih.gov

Radical Formation: The weaker C-I bond is the primary site for homolytic cleavage upon reduction or photo-irradiation, selectively generating an aryl radical at the C4 position. tandfonline.com

Both steric and electronic factors of the halogen substituents are critical in controlling the molecule's behavior. oup.com

Electronic Effects:

Inductive Effect (-I): Both bromine and iodine are more electronegative than carbon and exert an electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic attack and makes the ring carbons more electrophilic, which can be a factor in nucleophilic substitution.

Mesomeric Effect (+M): Halogens have lone pairs of electrons that can be donated to the aromatic ring through resonance. This effect is generally weak and is overshadowed by their strong inductive effect. The amino group's powerful electron-donating mesomeric effect (+M) is the dominant electronic influence in EAS reactions.

Steric Effects:

The bromine atom at the C2 position (ortho to the amino group) creates significant steric hindrance. researchgate.net This can impede electrophilic substitution at the adjacent C3 position and may also influence the conformation of the amino group.

The interplay of these effects dictates the ultimate regioselectivity of reactions. For example, while the amino group strongly activates the ortho-C6 position electronically for EAS, the steric bulk of the C2-bromo substituent may divert the reaction to the less hindered C5 position.

Table 2: Summary of Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Primary Influence on Reaction Type |

|---|---|---|---|---|

| -NH₂ | C1 | Strong activating (+M > -I) | Moderate | Directs EAS to ortho/para positions |

| -Br | C2 | Deactivating (-I > +M) | High | Hinders attack at C3; secondary leaving group in SNAr |

| -I | C4 | Deactivating (-I > +M) | High | Primary leaving group in SNAr; site of radical formation |

Spectroscopic and Computational Analysis in Mechanistic Studies

The elucidation of reaction mechanisms involving this compound is significantly advanced by the integration of spectroscopic and computational methods. These techniques provide detailed insights into the molecular structure, the identification of transient intermediates and final products, and the underlying electronic factors that govern reactivity.

Advanced NMR Spectroscopic Techniques (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming molecular structures and investigating mechanistic pathways.

In a study detailing the synthesis of various bromoanilines, the ¹H and ¹³C NMR spectra of this compound were recorded in deuterated chloroform (B151607) (CDCl₃). asianpubs.org The ¹H NMR spectrum shows a broad singlet for the amine protons (–NH₂) at 3.84 ppm. The aromatic protons appear as a doublet at 6.63 ppm, a doublet of doublets at 7.32 ppm, and another doublet at 7.51 ppm. asianpubs.org The corresponding ¹³C NMR spectrum displays signals at 78.30, 109.97, 117.28, 131.11, 139.89, and 143.80 ppm, which are assigned to the carbon atoms of the benzene (B151609) ring. asianpubs.org These distinct chemical shifts are instrumental in confirming the successful synthesis and purity of the compound.

NMR spectroscopy is also crucial for distinguishing between isomers, a common challenge in the synthesis of substituted anilines. For instance, the isomeric 4-bromo-2-iodoaniline (B187669) exhibits a different ¹H NMR pattern, with a broad singlet for the amine protons at 4.52 ppm and aromatic signals at 7.32 ppm (doublet), 7.49 ppm (doublet of doublets), and 7.61 ppm (doublet). asianpubs.org The ability of NMR to differentiate between such closely related structures is vital in mechanistic studies, particularly when investigating potential rearrangements. nih.gov

Furthermore, NMR techniques are employed to quantify the products of reactions and to identify putative intermediates, providing a "spectral fingerprint" for each species involved in the reaction. nih.gov This quantitative aspect is essential for understanding reaction kinetics and equilibria.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and an Isomer in CDCl₃

| Compound | ¹H NMR | ¹³C NMR | Reference |

|---|---|---|---|

| This compound | 3.84 (brs, 2H), 6.63 (d, 1H), 7.32 (dd, 1H), 7.51 (d, 1H) | 78.30, 109.97, 117.28, 131.11, 139.89, 143.80 | asianpubs.org |

| 4-Bromo-2-iodoaniline | 4.52 (brs, 2H), 7.32 (d, 1H), 7.49 (dd, 1H), 7.61 (d, 1H) | 82.64, 109.33, 120.37, 132.77, 141.27, 143.41 | asianpubs.org |

Mass Spectrometry (GC-MS, ES-MS) for Product Identification

Mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or in the form of electrospray mass spectrometry (ES-MS), is an indispensable tool for identifying the products of reactions involving this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition of molecules by providing highly accurate mass-to-charge ratio (m/z) measurements.

In the characterization of various bromo- and iodoanilines, HRMS with electrospray ionization (ESI) was used to determine the precise mass of the protonated molecular ions. For instance, the calculated m/z for the [C₆H₅BrIN+H]⁺ ion is 297.8728, and experimental values for isomers like 5-bromo-2-iodoaniline (B1340423) and 3-bromo-2-iodoaniline (B2578001) were found to be in close agreement at 297.8713 and 297.8720, respectively. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

GC-MS is also utilized to identify and isolate products from complex reaction mixtures. For example, in studies on the electrochemical oxidation of halogenated anilines, GC-MS and ES-MS were employed to identify the various products formed during controlled potential electrolysis. researchgate.net This allows for a detailed understanding of the reaction pathways, including dimerization and substitution reactions. The fragmentation patterns observed in the mass spectra provide further structural information, aiding in the definitive identification of the reaction products.

In metabolic studies of related halogenated anilines, such as 2-fluoro-4-iodoaniline (B146158) and 4-bromoaniline (B143363), HPLC coupled with mass spectrometry (HPLC-MS) and inductively coupled plasma mass spectrometry (HPLC-ICPMS) have been used to profile and characterize metabolites. researchgate.netnih.gov These techniques allow for the selective detection of halogen-containing compounds, which is essential for tracking their fate in biological systems.

Computational Chemistry (DFT) for Electronic Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure and reactivity of this compound, complementing experimental findings. DFT calculations can model various molecular properties, such as bond lengths, bond angles, electrostatic potential, and molecular orbital energies, which are fundamental to understanding reaction mechanisms.

DFT studies have been conducted on bromoaniline isomers to investigate their reactivity. asianpubs.orgresearchgate.net These calculations can predict the electron density distribution, which in turn helps to identify the most likely sites for electrophilic or nucleophilic attack. For instance, the differential electronic influence of the bromine and iodine atoms in this compound creates distinct regions of electron density that affect its reactivity patterns.

Quantum chemical calculations on bromo-iodoaniline isomers have revealed systematic trends in their electronic properties that correlate with the positions of the halogen substituents relative to the amino group. The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (the bandgap energy) is a measure of the molecule's reactivity. asianpubs.org

Furthermore, DFT can be used to model the transition states of reactions, providing information about the activation energies and reaction pathways. This is particularly useful for understanding rearrangements and other complex transformations that may be difficult to study experimentally. nih.gov For example, computational studies can help to explain why certain isomers are more prone to rearrangement under specific reaction conditions.

Advanced Applications in Organic Synthesis

Cross-Coupling Reactions Utilizing 2-Bromo-4-iodoaniline as a Building Block

Cross-coupling reactions are fundamental transformations in modern organic chemistry for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. The presence of two different halogen atoms on the aniline (B41778) ring of this compound allows for programmed, stepwise functionalization, typically exploiting the higher reactivity of the C-I bond over the C-Br bond in palladium-catalyzed processes.

Palladium catalysis is a cornerstone of cross-coupling chemistry, offering mild conditions and broad functional group tolerance. nih.govunishivaji.ac.in In reactions involving this compound, the oxidative addition of the palladium catalyst to the C-I bond is significantly faster than to the C-Br bond, a principle that dictates the regioselectivity of these transformations. libretexts.org This allows for the initial coupling reaction to occur selectively at the C4 position, leaving the bromine atom at C2 available for a subsequent, different coupling reaction.

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound. nih.govunishivaji.ac.in When this compound is subjected to Suzuki-Miyaura conditions, the reaction chemoselectively occurs at the C-I bond. This allows for the synthesis of 2-bromo-4-aryl anilines, which are themselves valuable intermediates for further diversification. nih.gov For instance, coupling with various arylboronic acids provides access to a range of substituted biphenylamines, key structures in pharmaceuticals and materials science. nih.govbeilstein-journals.org The remaining C-Br bond can then be targeted in a second coupling step to introduce another substituent, leading to complex, unsymmetrically substituted biaryl systems. nih.gov

| Boronic Acid/Ester | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 80°C, 12 h | 2-Bromo-4-phenylaniline | ~80% |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/EtOH/H₂O | 90°C, 8 h | 2-Bromo-4-(4-methoxyphenyl)aniline | High |

| Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100°C, 16 h | 2-Bromo-4-(thiophen-3-yl)aniline | Good |

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene. clockss.orgsorbonne-universite.fr In the context of this compound or its derivatives, the reaction again proceeds selectively at the more reactive C-I bond. For example, cascade reactions involving an initial Sonogashira coupling followed by a Heck-type coupling have been developed using substrates like ethyl (4-bromo-2-iodophenyl)carbamate. nih.govacs.org This selectivity enables the synthesis of 2-bromo-4-vinylanilines. These products are useful precursors for constructing heterocyclic systems, such as indoles and quinolines, through subsequent intramolecular cyclization reactions that engage the remaining bromo substituent and the aniline's amino group. nih.gov The reaction is a testament to the versatility of palladium catalysis in orchestrating complex transformations from simple starting materials. clockss.org

| Alkene | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100°C, 24 h | Methyl (E)-3-(2-bromo-4-aminophenyl)acrylate | Good |

| Styrene | Pd/C | K₂CO₃ | 1,4-Dioxane | 100°C, 18 h | 2-Bromo-4-((E)-styryl)aniline | Moderate-Good |

| N-Vinyl-2-pyrrolidone | Pd(PPh₃)₂Cl₂ | NaOAc | NMP | 120°C, 12 h | 1-((E)-2-(2-Bromo-4-aminophenyl)vinyl)pyrrolidin-2-one | Moderate |

The Sonogashira coupling reaction, which joins an aryl halide with a terminal alkyne, is a highly efficient method for creating C(sp²)–C(sp) bonds. thieme-connect.com When this compound is the substrate, the coupling occurs preferentially at the C-I bond, yielding 4-alkynyl-2-bromoaniline intermediates. libretexts.orglookchem.com This regioselectivity is crucial in multi-step syntheses. For instance, a one-pot process for creating 2,5,7-trisubstituted indoles begins with a chemoselective Sonogashira coupling at the iodine-substituted position of a 2-bromo-6-iodoaniline (B79515) derivative, followed by a palladium-catalyzed cyclization. lookchem.com The resulting bromo-substituted indole (B1671886) is then available for further functionalization. lookchem.com

| Alkyne | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60°C, 4 h | 2-Bromo-4-(phenylethynyl)aniline | High |

| 1-Octyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | DMF | 80°C, 6 h | 2-Bromo-4-(oct-1-yn-1-yl)aniline | Excellent |

| Trimethylsilylacetylene | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | i-Pr₂NEt | Toluene | 70°C, 5 h | 2-Bromo-4-((trimethylsilyl)ethynyl)aniline | High |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. libretexts.orgorganic-chemistry.org This reaction has revolutionized the synthesis of arylamines. organic-chemistry.org With this compound, the C-I bond is the primary site for amination, allowing for the selective introduction of an amino group at the C4 position. Following an initial coupling at the C-I position (e.g., a Sonogashira reaction to form an indole), the remaining C-Br bond can be subjected to a Buchwald-Hartwig amination to introduce a new nitrogen-based substituent. lookchem.com This stepwise approach, leveraging the differential reactivity of the two halogen atoms, enables the synthesis of highly complex, poly-functionalized aromatic compounds from a single, readily available precursor. lookchem.com

| Starting Material | Amine | Catalyst System | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|---|

| 7-Bromo-2-phenyl-5-chloroindole (derived from a 2-bromo-4-chloro-6-iodoaniline (B3038055) precursor) | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 7-(Morpholino)-2-phenyl-5-chloroindole | High |

| 7-Bromo-2-phenyl-5-chloroindole | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 7-(Piperidin-1-yl)-2-phenyl-5-chloroindole | Good |

| 7-Bromo-2-phenyl-5-chloroindole | Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | N-Phenyl-2-phenyl-5-chloroindol-7-amine | Good |

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for forming C-N, C-O, and C-S bonds. organic-chemistry.orgacs.org While often requiring harsher conditions than their palladium-catalyzed counterparts, modern developments have introduced milder protocols using various ligands. acs.org In reactions with dihaloarenes like this compound, copper-catalyzed couplings can also exhibit selectivity, although the principles governing it can be more complex and substrate-dependent than in palladium catalysis. The greater reactivity of aryl iodides over aryl bromides is a general trend that often holds true. acs.org These reactions are valuable for synthesizing N-aryl and O-aryl compounds, such as substituted benzimidazoles or diaryl ethers, where the aniline nitrogen or an external nucleophile attacks the activated aryl halide. nih.gov For instance, a copper-catalyzed domino reaction between a 2-bromoaniline (B46623) and an iodobenzene (B50100) can lead to the formation of benzimidazole (B57391) structures. nih.gov

| Nucleophile | Catalyst System | Base | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|---|

| Phenol (B47542) | CuI / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 120°C, 24 h | 2-Bromo-4-phenoxyaniline | Good |

| Imidazole | CuCl / 3-(Diphenylphosphino)propanoic acid | NaOH | DMSO | 100°C, 12 h | 1-(2-Bromo-4-aminophenyl)-1H-imidazole | Moderate-Good |

| Methylamine | CuI / Ethylene glycol | K₂CO₃ | 2-Propanol | 80°C, 20 h | N1-(2-Bromo-4-aminophenyl)methanamine | Good |

Transition-Metal-Free Coupling Strategies

While transition-metal catalysis dominates cross-coupling reactions, the development of metal-free alternatives is a significant goal in sustainable chemistry. cas.cn this compound can participate in such transformations, offering pathways to complex molecules without the need for expensive and potentially toxic metal catalysts.

One notable strategy involves the synthesis of phenothiazines. Researchers have developed a method using N-(4-bromo-2-iodophenyl)acetamide, derived from this compound, which undergoes a tandem C-S and C-N coupling reaction with o-halothiophenols mediated by potassium carbonate in DMF. rsc.orgresearchgate.net This process avoids transition metals entirely, relying on a base-mediated mechanism to construct the heterocyclic core. rsc.org

Furthermore, a modular, transition-metal-free indole synthesis has been developed using 2-iodoaniline (B362364) derivatives. organic-chemistry.org This reaction proceeds via a single-electron transfer mechanism between the iodoaniline and a ketone, demonstrating broad substrate scope and tolerance for various functional groups. organic-chemistry.org The bromo-substituent on the this compound ring is compatible with these conditions, allowing it to be preserved for subsequent, potentially orthogonal, transformations using traditional transition-metal-catalyzed methods. nih.gov

| Strategy | Reactants | Reagents | Product Type | Ref. |

| Tandem C-S/C-N Coupling | N-(4-bromo-2-iodophenyl)acetamide, o-halothiophenol | K₂CO₃, DMF | Phenothiazine (B1677639) | rsc.org |

| Single-Electron Transfer | 2-iodoaniline derivative, Ketone | Base | Indole | organic-chemistry.org |

Cyclization and Annulation Reactions

Cyclization and annulation reactions are fundamental strategies for building cyclic and polycyclic structures. This compound serves as an excellent precursor for a variety of heterocyclic systems due to the reactivity of its C-I bond in cyclization-initiating coupling reactions.

The indole nucleus is a ubiquitous motif in pharmaceuticals and natural products. This compound is a key starting material for synthesizing polysubstituted indoles, primarily through reactions that leverage the greater reactivity of the C-I bond over the C-Br bond.

Larock Indole Synthesis: The Larock heteroannulation is a powerful palladium-catalyzed reaction between a 2-iodoaniline and a disubstituted alkyne to form 2,3-disubstituted indoles. nih.govwikipedia.org The reaction proceeds via oxidative addition of the C-I bond to a Pd(0) catalyst, followed by alkyne insertion and reductive elimination. wikipedia.org The presence of the 4-bromo substituent is well-tolerated in this process, yielding 5-bromo-2,3-disubstituted indoles that can be further functionalized at the bromine position.

Sonogashira Coupling-Based Methods: A widely used approach involves an initial copper-free or copper-co-catalyzed Sonogashira coupling of the 2-iodoaniline with a terminal alkyne. researchgate.netresearchgate.net The resulting 2-alkynylaniline intermediate can then undergo cyclization to the indole, often in a one-pot procedure. researchgate.netnih.gov For example, N,N-dialkyl-2-iodoanilines react with terminal alkynes and subsequently with an aryl iodide in a microwave-assisted, one-pot, three-component coupling reaction to generate polysubstituted indoles. nih.gov

Synthesis of Macrocyclic Indoles: The utility of this compound is highlighted in its application for creating complex macrocycles. In one approach, it was used in an early-stage Suzuki-Miyaura coupling to prepare a precursor for a subsequent Pd(0)-mediated intramolecular indole macrocyclization, yielding a C5-linked macrocyclic indole in excellent yield. nih.gov

| Indole Synthesis Method | Key Features | Intermediate/Precursor from this compound | Ref. |

| Larock Heteroannulation | Pd-catalyzed annulation with internal alkynes | This compound | nih.gov, wikipedia.org |

| Sonogashira/Cyclization | Pd/Cu-catalyzed coupling with terminal alkynes followed by cyclization | This compound | nih.gov, researchgate.net, researchgate.net |

| Macrocyclization | Suzuki coupling followed by intramolecular Pd(0)-mediated annulation | Aryl boronic acid derivative of this compound | nih.gov |

| Transition-Metal-Free Cyclization | Single-electron transfer mediated reaction with a ketone | This compound | organic-chemistry.org |

Quinolines and their corresponding ketones, quinolones, are important heterocyclic scaffolds in medicinal chemistry. This compound is a documented starting material for the preparation of these derivatives. The syntheses typically involve a palladium-catalyzed reaction at the C-I position to construct the second ring.

One established method is the Heck reaction. The reaction of 2-iodoanilines with α,β-unsaturated esters, such as dimethyl maleate, using a Pd(OAc)₂ catalyst, leads to a Z-intermediate amino ester that undergoes spontaneous in-situ cyclization to afford quinolin-2(1H)-ones. mdpi.com A similar sequential Heck reaction/cyclization process between a 2-iodoaniline and dialkyl itaconates can produce 3-substituted 2-quinolones. nih.gov

Another powerful route is the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols, which provides access to a wide range of 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org In these methodologies, the 4-bromo substituent remains available for subsequent diversification of the quinoline (B57606) core.

Phenothiazines are a class of compounds with significant applications in pharmacology. The synthesis of the phenothiazine tricycle can be achieved using this compound or its derivatives. A common approach is the copper-catalyzed coupling of a 2-haloaniline with a 2-halothiophenol. Specifically, the reaction between 2-iodoaniline and 2-bromothiophenol (B30966) has been reported to yield phenothiazine, catalyzed by copper salts in the presence of a ligand like N-methyl-pyrrole-2-carboxamide. researchgate.netresearchgate.net As previously mentioned, a transition-metal-free synthesis of phenothiazines has also been developed starting from N-(4-bromo-2-iodophenyl)acetamide and an o-halothiophenol, using potassium carbonate as a base. rsc.org

Precursor for Complex Molecular Architectures

The true synthetic power of this compound lies in its capacity to serve as a foundational unit for building intricate, highly functionalized molecules. This utility stems directly from the orthogonal reactivity of its two halogen substituents.

The synthesis of polyfunctionalized aromatic compounds relies on the ability to introduce different groups at specific positions on an aromatic ring in a controlled, stepwise manner. This compound is an ideal substrate for such strategies due to the well-established differences in reactivity between iodine and bromine in cross-coupling reactions.

The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to low-valent transition metals like palladium(0). This reactivity difference allows for selective functionalization at the C-I position while leaving the C-Br bond untouched. This initial reaction can be a Suzuki, Heck, Sonogashira, or Buchwald-Hartwig coupling, installing a desired substituent at the 2-position (relative to the original iodo group). The resulting 4-bromo-2-substituted aniline is itself a versatile intermediate, where the bromine can be targeted in a second, distinct cross-coupling reaction under typically more forcing conditions.

This stepwise approach was elegantly demonstrated in the synthesis of a precursor for a macrocyclic indole, where a Suzuki-Miyaura coupling was performed selectively at the iodine position of this compound. nih.gov Another example involves the transformation of the amino group of this compound into a triazene, followed by a selective Suzuki-Miyaura reaction at the C-I position to furnish a biphenyl (B1667301) derivative, a precursor for more complex heterocyclic systems. researchgate.net This principle enables the programmed construction of highly decorated aromatic and heterocyclic structures that would be difficult to access otherwise.

| Reaction Type | Reactive Site | Conditions | Result | Ref. |

| Suzuki-Miyaura Coupling | C-I | Pd(0) catalyst, mild conditions | Selective C-C bond formation at the 2-position | nih.gov, researchgate.net |

| Sonogashira Coupling | C-I | Pd/Cu catalyst, mild conditions | Selective C-C triple bond formation at the 2-position | nih.gov, researchgate.net |

| Heck Reaction | C-I | Pd(0) catalyst, mild conditions | Selective C-C double bond formation at the 2-position | nih.gov, mdpi.com |

| Subsequent Coupling | C-Br | Pd(0) catalyst, often more forcing conditions | Functionalization at the 4-position | General Principle |

Macrocyclization Reactions

This compound serves as a critical starting material in the synthesis of complex macrocyclic structures, particularly those containing biaryl linkages and embedded indole motifs. Its distinct halogen substitution pattern allows for selective, sequential cross-coupling reactions, providing a powerful tool for the construction of large, strained ring systems often found in biologically active natural products.

One of the most prominent applications of this compound in macrocyclization is through the Larock indole synthesis. This palladium-catalyzed reaction enables the simultaneous formation of an indole ring and the macrocyclic structure in a single transformation. Researchers have successfully employed this strategy in the total synthesis of various complex molecules. For instance, in the synthesis of the chloropeptin II DEF ring system, a precursor derived from this compound was subjected to Pd(0)-mediated macrocyclization conditions, resulting in the formation of a C5-linked macrocycle in a 71% yield. nih.gov This approach highlights the utility of this compound in creating specific and often unnatural isomers of complex macrocycles for further study. nih.gov

The modularity offered by this compound is a key advantage. In the total synthesis of micitide 982, the synthesis commenced with this compound, which was elaborated into a precursor for an atroposelective Larock macrocyclization. chemrxiv.org This strategy allows for the synthesis of not only the natural product but also various analogues with non-natural biaryl linkages by modifying the coupling partners. chemrxiv.org The optimization of these macrocyclization reactions often involves screening different phosphine (B1218219) ligands and reaction conditions to achieve high yields and stereoselectivity. For example, in the synthesis of a fluoro-pseudosporamide analogue, the Larock macrocyclization of a precursor derived from a fluorinated aniline yielded the desired strained fluoro atrop-linkage in a 30% yield. chemrxiv.org

The choice of a bromoaniline derivative over an iodoaniline in certain macrocyclization reactions has been noted as advantageous. nih.gov While traditional Larock cyclizations often utilized iodoanilines, conditions have been developed that permit the effective use of 2-bromoanilines, which can sometimes lead to improved outcomes. nih.gov

Below are examples of macrocyclization reactions where precursors derived from this compound or related bromo-iodo-anilines were utilized.

Table 1: Examples of Macrocyclization Reactions Utilizing this compound Derivatives

| Precursor Derived From | Reaction Type | Catalyst System | Resulting Macrocycle | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Pd(0)-mediated indole macrocyclization | Pd(OAc)₂, DtBPF, Et₃N | C₅-linked indole macrocycle | 71 | nih.gov |

| This compound | Atroposelective Larock macrocyclization | Pd(OAc)₂, Phosphine ligand, DIPEA | Micitide 982 core | <5 (initial trials) | chemrxiv.org |

| Fluoro-aniline derivative | Larock macrocyclization | Pd(OAc)₂, Phosphine ligand, DIPEA | Fluoro-pseudosporamide | 30 | chemrxiv.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Bromo-5-iodoaniline (B599406) |

| Micitide 982 |

| Fluoro-pseudosporamide |

| Complestatin |

| Palladium(II) acetate (B1210297) |

| 1,1'-Bis(di-tert-butylphosphino)ferrocene |

| Triethylamine |

Research in Materials Science and Engineering

Precursors for Functional Organic Materials

2-Bromo-4-iodoaniline is a key intermediate in the synthesis of complex organic molecules designed for specific functions. The presence of bromo, iodo, and amino functionalities on the aromatic ring allows for a variety of chemical transformations, such as diazotization, cross-coupling reactions, and polymerization. researchgate.netacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 29632-73-3 avantorsciences.com |

| Molecular Formula | C₆H₅BrIN avantorsciences.com |

| Molecular Weight | 297.92 g/mol avantorsciences.com |

| Appearance | Colorless or light yellow crystalline solid |

| Melting Point | 75-85 °C avantorsciences.com |

| Storage | Inert atmosphere, 2-8°C |

Substituted anilines, including halogenated variants like this compound, are foundational precursors for synthesizing organic dyes, particularly azo dyes. smolecule.comresearchgate.net The synthesis process typically involves the diazotization of the primary amino group (-NH₂) on the aniline (B41778) derivative. acs.orgcore.ac.uk In this reaction, the amino group is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a reactive diazonium salt.

This diazonium salt can then be reacted with a coupling component, such as a phenol (B47542) or another aromatic amine, to form an azo compound (R-N=N-R'). acs.orgunb.ca The extended π-conjugated system created by the azo linkage is a chromophore, which is responsible for the color of the dye. The specific color and properties of the resulting dye can be fine-tuned by the choice of substituents on both the aniline precursor and the coupling agent. The bromine and iodine atoms on the this compound molecule can influence the final properties of the dye, such as its color, lightfastness, and affinity for certain fibers. smolecule.comcore.ac.uk

This compound is utilized as an intermediate in the creation of functional materials for organic electronics. bldpharm.comambeed.com The bromo and iodo substituents are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira-Hagihara couplings. kyoto-u.ac.jpresearchgate.net These reactions are fundamental for constructing the extended π-conjugated systems that are essential for charge transport in organic semiconductors.

The differential reactivity of the C-I and C-Br bonds allows for sequential, selective functionalization. The C-I bond is typically more reactive in these cross-coupling reactions than the C-Br bond, enabling the stepwise introduction of different aromatic or acetylenic groups. This controlled synthesis is crucial for building complex, well-defined molecular architectures required for high-performance organic electronic devices. acs.org

In the field of OLEDs, p-oligophenyls and other extended aromatic structures serve as the active materials for light emission. researchgate.net The synthesis of these materials often relies on building blocks that can be linked together to create larger conjugated systems. This compound can act as a precursor to such building blocks. bldpharm.com For example, through Suzuki coupling reactions, the bromo and iodo groups can be replaced by other aryl groups to form terphenyls or quaterphenyls. researchgate.net These larger molecules can then be further functionalized to create the emissive and charge-transporting layers within an OLED device. The ability to introduce different functional groups regioselectively is advantageous for tuning the electronic and optical properties, such as the emission color and efficiency, of the final OLED material. researchgate.nethqmat.com

The reactivity of this compound makes it suitable for incorporation into polymers to create functionalized materials and coatings. avantorsciences.combldpharm.com Its di-halogenated structure allows it to be used as a monomer or a functionalizing agent in polymerization processes.

One method for incorporation is through post-polymerization modification. For example, a pre-existing polymer with bromo-substituted sites on its backbone can be functionalized by reacting it with anilines via an Ullmann coupling reaction. researchgate.net This process forms new carbon-nitrogen bonds, grafting the aniline derivative onto the polymer chain. researchgate.net Using this compound in such a reaction would introduce both the remaining halogen and the amino group as new functionalities on the polymer. These appended groups can then be used for further reactions or to impart specific properties to the polymer, such as improved thermal stability, altered solubility, or the ability to capture specific molecules. researchgate.net

Table 2: Potential Reactions for Material Synthesis using this compound

| Reaction Type | Reactive Group(s) | Resulting Linkage/Structure | Application Area |

|---|---|---|---|

| Diazotization-Coupling | -NH₂ | Azo Dyes (R-N=N-R') | Dyes and Pigments acs.orgcore.ac.uk |

| Suzuki Coupling | -Br, -I | Biaryl Linkages | Organic Electronics, OLEDs kyoto-u.ac.jpresearchgate.net |

| Ullmann Coupling | -Br, -I, -NH₂ | C-N or C-C Bonds | Functionalized Polymers researchgate.net |

| Sonogashira Coupling | -Br, -I | Aryl-Alkynyl Linkages | Organic Electronic Materials kyoto-u.ac.jp |

Organic Electronic Materials

Advanced Material Applications

Beyond its role as a precursor, this compound is implicated in the development of advanced composite materials where its specific chemical properties enable novel functionalities.

Graphene oxide (GO) is a form of graphene decorated with oxygen-containing functional groups, making it dispersible in water and easier to process than pristine graphene. nih.gov The functionalization of GO is a key strategy to tailor its properties for specific applications. scispace.com Aryl diazonium salts are effective reagents for covalently modifying the surface of graphene and reduced graphene oxide (rGO). sigmaaldrich.com

The amino group of this compound can be readily converted into a diazonium salt. This reactive species can then be used to functionalize the surface of GO. sigmaaldrich.com The diazonium salt reacts with the sp²-hybridized carbon lattice of graphene, forming a covalent bond and attaching the 2-bromo-4-iodophenyl group to the GO sheet. sigmaaldrich.commdpi.com This process can alter the electronic properties of the graphene material, improve its dispersion in various solvents or polymer matrices, and introduce new reactive sites (the bromine and iodine atoms) for further chemical modification. sigmaaldrich.comfiu.edu This approach provides a pathway to create highly customized graphene-based nanocomposites for applications in electronics, sensors, and energy storage. scispace.commdpi.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-fluoro-4-iodoaniline (B146158) |

| 4-iodoaniline (B139537) |

| Aniline |

| Graphene |

| Graphene Oxide (GO) |

| Nitrous acid |

| Phenol |

| Reduced Graphene Oxide (rGO) |

Studies in Organoferroelasticity and Superplasticity of Organic Crystals

Extensive research has been conducted to understand the unique mechanical properties of organic crystalline materials. Among these properties, organoferroelasticity and superplasticity have garnered significant attention due to their potential applications in flexible electronics, sensors, and actuators. Ferroelasticity in organic crystals refers to the ability of a crystal to switch between two or more stable orientational states when subjected to mechanical stress. Superplasticity is the capacity of a crystalline solid to undergo large, permanent deformation without fracture.

While the body of research on the mechanical properties of organic crystals, including various halogenated anilines, is growing, a specific investigation into the organoferroelastic and superplastic properties of This compound has not been reported in the current scientific literature.

Studies on related halogenated anilines have provided insights into how intermolecular interactions, such as hydrogen and halogen bonds, influence the crystal packing and, consequently, their mechanical response. For instance, research on other anilinium halides has revealed ferroelastic phase transitions. osti.govnih.gov Similarly, investigations into various organic crystals have demonstrated superplastic behavior, highlighting the role of molecular structure and crystal packing in enabling extreme deformability. nih.govresearchgate.net However, without specific experimental or theoretical studies on this compound, its potential for such properties remains unknown.

Future research could explore the synthesis of high-quality single crystals of this compound and subject them to mechanical testing and structural analysis to determine if they exhibit organoferroelastic or superplastic behavior. Such studies would contribute to the broader understanding of structure-property relationships in functional organic materials.

Pharmaceutical and Agrochemical Research Applications

Intermediate in Pharmaceutical Synthesis

The utility of 2-bromo-4-iodoaniline and its isomers in medicinal chemistry is well-documented, providing a scaffold for the synthesis of compounds with a wide range of biological activities.

Halogenated anilines are a class of compounds that have been investigated for their potential as anticancer agents. smolecule.com While direct studies on this compound are limited in publicly accessible literature, its isomers and related compounds are recognized as important precursors in cancer research. For instance, 2-iodoaniline (B362364) is an intermediate in the synthesis of novel indole-based anticancer agents. guidechem.com Similarly, other positional isomers like 3-bromo-4-iodoaniline (B1342403) have been evaluated for their anticancer activity. The development of diphenylamine (B1679370) derivatives, which are useful as anticancer agents, also relies on intermediates containing bromo and iodo substitutions on an aromatic ring. google.com The strategic placement of halogen atoms can significantly influence a molecule's interaction with biological targets, a principle that drives the use of compounds like this compound in the synthesis of new potential therapeutic agents.

The structural motif of halogenated anilines is of significant interest in the design of enzyme inhibitors. smolecule.com Research has shown that these compounds can modulate the activity of specific enzymes, a critical aspect of drug design. smolecule.com A notable example involves derivatives of β-lapachone synthesized to inhibit human carboxylesterases (CEs), enzymes involved in the metabolism of numerous drugs. In these studies, N-methylated amino derivatives demonstrated significant potency. Specifically, a bromo-substituted derivative was identified as a highly potent inhibitor of the human liver enzyme hCE1, with an inhibition constant (Ki) of approximately 16 nM. nih.gov This highlights how the inclusion of halogenated aniline (B41778) moieties can be a key strategy for developing selective and powerful enzyme inhibitors. Further research into 4-aminopyridine (B3432731) derivatives has identified potent dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase, enzymes implicated in cancer and other diseases. nih.gov

Table 1: Inhibition of Human Carboxylesterase (hCE1) by β-Lapachone Analogue

| Compound | Description | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|---|

| Bromo derivative (21) | N-methylated amino derivative of β-lapachone | hCE1 | ~16 nM |

Data sourced from a study on selective inhibitors of human liver carboxylesterase. nih.gov

This compound serves as a versatile building block for more complex organic molecules that may possess biological activity. Its isomers, such as 2-bromo-5-iodoaniline (B599406), are widely used as intermediates in synthesizing various biologically active compounds and other potential therapeutic drugs. chemimpex.com The unique reactivity of the bromo and iodo substituents allows for their participation in a variety of cross-coupling reactions, making them essential for constructing complex molecular frameworks. chemimpex.com Aniline derivatives containing bromo, fluoro, and iodo groups are considered crucial for the development of bioactive molecules that can target specific enzymes and receptors. chemshuttle.com

The role of bromo-iodoanilines as precursors is particularly evident in the synthesis of specific drug analogues. A key example is the synthesis of analogues of Arbidol (Umifenovir), a broad-spectrum antiviral agent used to treat influenza. pcbiochemres.comresearchgate.net The indole (B1671886) scaffold is central to Arbidol's structure. In synthetic routes to create Arbidol analogues, the isomer 4-bromo-2-iodoaniline (B187669) has been utilized as a starting material to construct the core indole ring system via direct arylation. researchgate.net This approach demonstrates the strategic importance of such precursors in medicinal chemistry for accessing complex heterocyclic structures.

Additionally, aminopyridine derivatives have been synthesized and investigated for their pharmacological potential. nih.gov For example, 2-amino-5-bromo-4-methylpyridine (B189383) is an important intermediate for various pharmaceutical compounds. nordmann.global These halogenated aminopyridines are a class of compounds whose synthesis can potentially be approached using precursors like this compound.

Table 2: Arbidol Analogue Synthesis Precursor

| Precursor Compound | Application | Target Drug Class |

|---|---|---|

| 4-Bromo-2-iodoaniline | Construction of the indole scaffold | Arbidol Analogues |

Information based on a review of Arbidol synthesis. researchgate.net

Agrochemical Development

Beyond pharmaceuticals, halogenated anilines are important intermediates in the synthesis of agrochemicals, including pesticides and herbicides. guidechem.com Compounds like 3-bromo-4-iodoaniline and 2-bromo-5-iodoaniline are noted for their role as intermediates in the production of agrochemicals. chemimpex.com The presence of halogen atoms in these molecules is often crucial for the biological activity of the final agrochemical product. While one source mistakenly identifies the antiviral Arbidol as a herbicide synthesized from 4-bromo-2-iodoaniline, the underlying principle that bromo-iodoaniline isomers serve as intermediates in agrochemical development is well-supported. chemimpex.comchemshuttle.com

Advanced Analytical and Characterization Techniques in Research

Structural Elucidation in Complex Reaction Mixtures

The synthesis of 2-bromo-4-iodoaniline or its use as a reactant often results in complex mixtures containing the desired product, unreacted starting materials, reagents, and various byproducts. Isolating and unequivocally identifying the target molecule within this matrix is a critical analytical challenge. A combination of spectroscopic and spectrometric methods is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. ¹H NMR spectroscopy provides information about the electronic environment of protons on the aromatic ring. For this compound, the protons on the benzene (B151609) ring exhibit distinct chemical shifts and coupling patterns that are influenced by the positions of the bromo, iodo, and amino groups. For instance, in a related isomer, 4-bromo-2-iodoaniline (B187669), the proton signals were observed at δ = 7.63 (d, J = 2.2 Hz, 1H), 7.11 (dd, J = 2.2, 8.6 Hz, 1H), and 6.49 (d, J = 8.6 Hz, 1H) in deuterated chloroform (B151607) (CDCl₃). rsc.org Similarly, ¹³C NMR provides a map of the carbon skeleton.

Mass Spectrometry (MS) is crucial for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn confirms the elemental composition. For example, in the characterization of a derivative of 2,4-dimethylaniline, HRMS was used to find the exact mass of the product, confirming its molecular formula. rsc.org

In cases of ambiguity or when dealing with crystalline solids, X-ray crystallography offers the definitive three-dimensional structure of the molecule, revealing precise bond lengths and angles. Comparative analyses with isomeric bromo-iodoaniline derivatives using these techniques provide valuable insights into the effects of substituent positioning on molecular geometry and electronic properties.

Purity Assessment and Quality Control in Research Batches

Ensuring the purity of research batches of this compound is essential, as impurities can lead to undesirable side reactions and complicate the interpretation of experimental results. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment.

HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (typically a silica-based column) and a mobile phase. By using a suitable solvent gradient (e.g., a hexane/ethyl acetate (B1210297) gradient), this compound can be effectively separated from its isomers and other impurities. A UV detector is commonly used to quantify the separated components, and the purity is reported as a percentage of the total peak area. Commercial suppliers often state a purity of >97% or 98%, determined by techniques like Gas Chromatography (GC) or nonaqueous titration. sigmaaldrich.comtcichemicals.com

The table below illustrates a typical data output for a purity assessment of a this compound research batch using HPLC.

| Retention Time (min) | Peak Area | % Area | Identification |

| 3.5 | 15,234 | 0.8 | Impurity 1 (e.g., starting material) |

| 5.8 | 1,890,567 | 98.5 | This compound |

| 6.2 | 11,500 | 0.6 | Impurity 2 (e.g., isomeric byproduct) |

| 7.1 | 1,920 | 0.1 | Impurity 3 (e.g., solvent) |

This table is illustrative and based on typical HPLC data for purity analysis.

Thin-layer chromatography (TLC) is another valuable tool for rapid, qualitative assessment of purity and for monitoring the progress of a reaction. aip.org

Spectroscopic Fingerprinting for Derivative Characterization

This compound is a versatile precursor for synthesizing a wide array of derivatives, such as substituted indoles and biaryls, through reactions like Suzuki or Sonogashira cross-couplings. core.ac.ukscispace.com Spectroscopic techniques provide a "fingerprint" that allows researchers to confirm that a chemical transformation has occurred and to characterize the new molecule.

Infrared (IR) spectroscopy is used to identify the presence or absence of specific functional groups. The IR spectrum of this compound will show characteristic absorption bands for the N-H stretches of the amine group and C-H and C=C vibrations of the aromatic ring. When it undergoes a reaction, for example, the formation of an amide, a new, strong carbonyl (C=O) absorption band will appear in the spectrum, providing clear evidence of the reaction's success.

NMR and mass spectrometry are again critical in this context. When a new substituent is added to the this compound scaffold, new signals will appear in the ¹H and ¹³C NMR spectra, and the existing signals will shift, reflecting the change in the molecule's electronic structure. A significant increase in the molecular weight observed by MS confirms the addition of the new group.

The following table compares the characteristic spectroscopic data of this compound with a hypothetical derivative, N-(2-bromo-4-iodophenyl)acetamide, formed by acetylation of the amine group.

| Technique | This compound (Parent) | N-(2-bromo-4-iodophenyl)acetamide (Derivative) |

| IR (cm⁻¹) | ~3400-3300 (N-H stretch) | ~3250 (N-H stretch), ~1670 (C=O stretch) |

| ¹H NMR (δ, ppm) | ~4.0 (broad s, 2H, NH₂) | ~2.2 (s, 3H, CH₃), ~8.0 (broad s, 1H, NH) |

| ¹³C NMR (δ, ppm) | ~146 (C-NH₂) | ~24 (CH₃), ~168 (C=O), ~140 (C-NH) |

| MS (m/z) | 298 [M]⁺ | 340 [M]⁺ |

This table is a representative example based on established spectroscopic principles.

By systematically applying these advanced analytical methods, researchers can confidently elucidate structures, guarantee the quality of their materials, and unequivocally characterize the novel and complex molecules synthesized from this compound.

Emerging Research Directions and Future Perspectives

Chemoinformatic and Computational Screening for Novel Applications

While specific high-throughput computational screening studies focused exclusively on 2-bromo-4-iodoaniline are not extensively documented in public literature, its properties are well-suited for such analyses. Chemoinformatic approaches utilize calculated molecular descriptors to predict the potential biological activities, material properties, and synthetic accessibility of a compound. These in silico methods allow researchers to screen vast virtual libraries and prioritize compounds for synthesis and testing, saving significant time and resources.

The fundamental properties of this compound, such as its topological polar surface area (TPSA) and partition coefficient (LogP), are key inputs for these computational models. chemscene.com For instance, isomers of bromo-iodoaniline are analyzed to establish structure-property relationships that guide the design of molecules with specific electronic or binding capabilities. The positional differences of the halogens significantly affect the electron density distribution and properties like halogen bonding strength. Computational tools can model how this compound and its derivatives might interact with biological targets like enzymes or receptors, identifying it as a potential fragment for drug discovery programs. smolecule.com The calculated properties of this compound suggest its potential use as an intermediate in the synthesis of biologically active molecules and functional materials. smolecule.comchemimpex.com

Calculated Molecular Properties of Bromo-iodoaniline Isomers

| Isomer | Property | Value | Source |

|---|---|---|---|

| 2-Bromo-6-iodoaniline (B79515) | TPSA | 26.02 | chemscene.com |

| 2-Bromo-6-iodoaniline | LogP | 2.6359 | chemscene.com |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of halogenated compounds can involve hazardous reagents and intermediates. Flow chemistry, or continuous-flow synthesis, offers a safer and more efficient alternative to traditional batch processing. By performing reactions in a continuous stream through a microreactor, flow chemistry enhances heat and mass transfer, reduces reaction times, and minimizes the inventory of hazardous materials. researchgate.net